4-[(2-Methylphenyl)thio]piperidine hydrochloride
Overview
Description
4-[(2-Methylphenyl)thio]piperidine hydrochloride is a chemical compound with the empirical formula C12H18ClNS . It is a solid substance and is commonly used in various research and laboratory applications . The product is provided by ChemBridge Corp .
Molecular Structure Analysis
The molecular weight of this compound is 243.80 . The SMILES string for this compound is CC1=CC=CC=C1SC2CCNCC2.[H]Cl . The InChI key is TWUXYIMKXVBBFU-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 4-[(2-Methylphenyl)thio]piperidine hydrochloride and related compounds is explored in scientific research. For instance, one study focused on synthesizing piperidine derivatives and evaluating them as potential anticancer agents, highlighting the versatility of piperidine compounds in medicinal chemistry (Rehman et al., 2018).
The crystal and molecular structures of piperidine-based compounds are frequently analyzed, providing insights into their chemical properties and potential applications. For example, research on the crystal structure of 4-carboxypiperidinium chloride, a similar piperidine compound, helps understand the structural aspects of such chemicals (Szafran et al., 2007).
Biological Activities and Potential Therapeutic Applications
Some piperidine derivatives, including those related to 4-[(2-Methylphenyl)thio]piperidine, demonstrate significant biological activities, such as anticancer properties. Research on the synthesis of new propanamide derivatives with piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents showcases the therapeutic potential of these compounds (Rehman et al., 2018).
Studies also explore the antibacterial activities of piperidine compounds. For instance, the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity demonstrate the potential use of piperidine derivatives in addressing bacterial infections (Iqbal et al., 2017).
Material Science and Corrosion Inhibition
- Piperidine compounds, including those related to 4-[(2-Methylphenyl)thio]piperidine, are also investigated in material science for their corrosion inhibition properties. Research on piperidine, piperidones, and tetrahydrothiopyrones as inhibitors for the corrosion of copper in acidic environments highlights the potential industrial applications of these compounds (Sankarapapavinasam et al., 1991).
Fluorescent Sensors and Signaling
- Piperidine derivatives are utilized in the development of fluorescent sensors for detecting metal ions. Research on simple hydrazide-based fluorescent sensors for highly sensitive and selective optical signaling of metal ions in aqueous solutions indicates the utility of piperidine-based compounds in environmental and analytical chemistry (Wang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-(2-methylphenyl)sulfanylpiperidine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUXYIMKXVBBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2CCNCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-32-8 | |
Record name | Piperidine, 4-[(2-methylphenyl)thio]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.